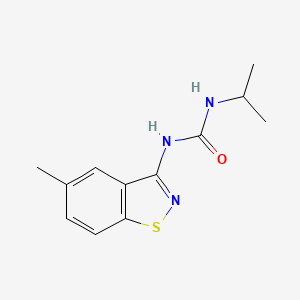
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea is a chemical compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
The synthesis of 1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea typically involves the reaction of 5-methyl-1,2-benzothiazol-3-ylamine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea can be compared with other benzothiazole derivatives, such as:
1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea: This compound has a similar structure but differs in the substitution pattern, which may lead to different biological activities and applications.
(5-Methyl-1,2-benzothiazol-3-yl)urea: This compound lacks the propan-2-yl group, which may affect its chemical reactivity and biological properties.
Propiedades
Número CAS |
105734-48-3 |
|---|---|
Fórmula molecular |
C12H15N3OS |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
1-(5-methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H15N3OS/c1-7(2)13-12(16)14-11-9-6-8(3)4-5-10(9)17-15-11/h4-7H,1-3H3,(H2,13,14,15,16) |
Clave InChI |
RDWHAMDWTIYXTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SN=C2NC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


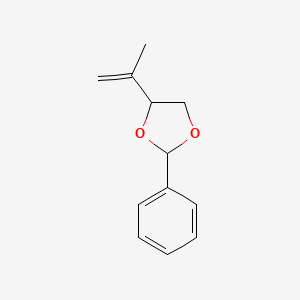
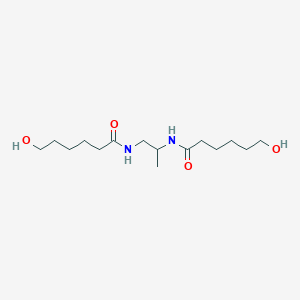
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
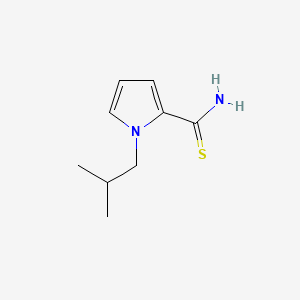
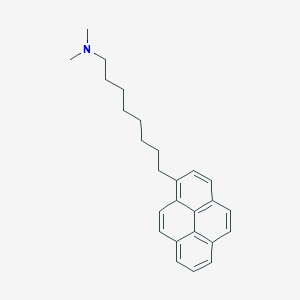
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

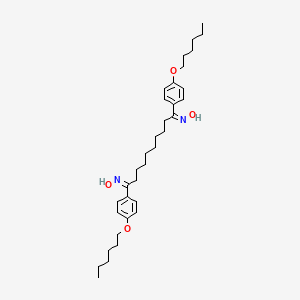
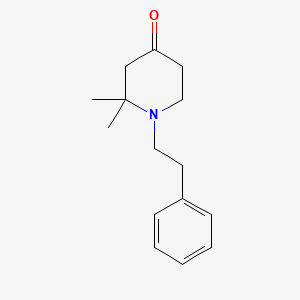
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
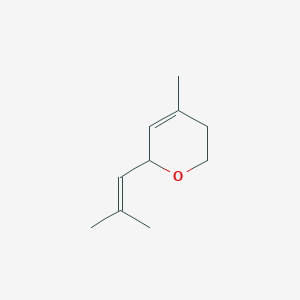
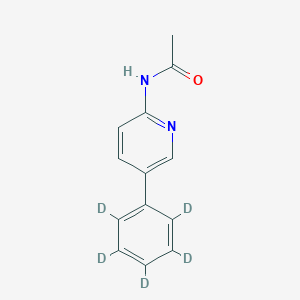
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)

